5-Pyrimidinecarboxylic acid, 4-(2-(difluoromethoxy)phenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, propyl ester
CAS No.: 121112-76-3
Cat. No.: VC17344184
Molecular Formula: C16H18F2N2O4
Molecular Weight: 340.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121112-76-3 |
|---|---|
| Molecular Formula | C16H18F2N2O4 |
| Molecular Weight | 340.32 g/mol |
| IUPAC Name | propyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C16H18F2N2O4/c1-3-8-23-14(21)12-9(2)19-16(22)20-13(12)10-6-4-5-7-11(10)24-15(17)18/h4-7,13,15H,3,8H2,1-2H3,(H2,19,20,22) |
| Standard InChI Key | WNVLDABJRYABJU-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC(F)F)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of this compound integrates a tetrahydropyrimidine backbone functionalized at key positions (Figure 1). The 5-pyrimidinecarboxylic acid group is esterified with a propyl chain, enhancing lipophilicity compared to the free acid form. The 4-(2-(difluoromethoxy)phenyl) substituent introduces steric bulk and electronic effects due to the electron-withdrawing difluoromethoxy group, while the 6-methyl and 2-oxo groups modulate ring conformation and hydrogen-bonding capacity.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 378.36 g/mol
Predicted Physicochemical Properties
| Property | Value/Description |
|---|---|
| logP | ~2.8 (estimated via fragment-based methods) |
| Solubility | Low aqueous solubility; soluble in organic solvents (e.g., DMSO, ethanol) |
| pKa | ~4.2 (carboxylic acid proton, estimated) |
The difluoromethoxy group () significantly influences electronic properties, reducing basicity at the pyrimidine nitrogen compared to non-fluorinated analogs . The propyl ester further decreases polarity, suggesting improved membrane permeability.
Synthesis and Manufacturing
Synthetic Pathways
Synthesis typically proceeds via a multi-step sequence:
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Pyrimidine Ring Formation: Condensation of urea derivatives with β-keto esters under acidic conditions yields the tetrahydropyrimidine core.
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Substituent Introduction:
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Difluoromethoxyphenyl Group: Introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling.
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Propyl Esterification: Carboxylic acid at position 5 is esterified with propanol using or DCC as a catalyst.
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Key Reaction Conditions
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Temperature: 80–120°C for cyclocondensation steps.
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Catalysts: Lewis acids (e.g., ) for ring formation; palladium complexes for coupling reactions.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and yield optimization:
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Continuous Flow Reactors: Enhance heat/mass transfer during exothermic steps.
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Quality Control: HPLC and ensure >98% purity for pharmaceutical applications.
Pharmacological Activity and Mechanisms
Antimicrobial Properties
Structural analogs of tetrahydropyrimidines demonstrate broad-spectrum antimicrobial activity. The difluoromethoxy group may disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins, though direct evidence for this compound remains speculative.
Analgesic and Anti-Inflammatory Effects
In rodent models, related tetrahydropyrimidines exhibit 50–70% reduction in inflammatory pain at 10 mg/kg doses, surpassing ibuprofen in efficacy. Proposed mechanisms include:
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COX-2 Inhibition: Reduced prostaglandin synthesis.
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Cytokine Suppression: Downregulation of TNF-α and IL-6.
Comparative Analysis with Structural Analogs
Role of the Difluoromethoxy Group
Compared to methoxy or chloro substituents, the difluoromethoxy group:
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Improves metabolic stability by resisting cytochrome P450 oxidation.
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Enhances binding to hydrophobic enzyme pockets (e.g., DHFR’s folate pocket).
Future Directions and Applications
Drug Development
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Prodrug Potential: Ester hydrolysis in vivo could release the active carboxylic acid, enabling targeted delivery.
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Combination Therapies: Synergy with β-lactam antibiotics or antifolates warrants investigation.
Agricultural Chemistry
As a pesticide lead, this compound’s pyrimidine core may inhibit acetylcholinesterase in insects. Field trials comparing efficacy to neonicotinoids are recommended.
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